molecular formula C9H8O3 B1588371 6-Hydroxy-chroman-4-one CAS No. 80096-64-6

6-Hydroxy-chroman-4-one

Cat. No. B1588371
CAS RN: 80096-64-6
M. Wt: 164.16 g/mol
InChI Key: HTKPIKIGEYFNBY-UHFFFAOYSA-N
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Description

6-Hydroxy-chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of chroman-4-one and indanone derivatives from 2- (allyloxy)benzaldehyde and tertiary cyclopropyl alcohols by a silver-catalyzed radical ring-opening/coupling/cyclization cascade .


Molecular Structure Analysis

The molecular formula of 6-Hydroxy-chroman-4-one is C9H8O3 . It is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .


Chemical Reactions Analysis

The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .


Physical And Chemical Properties Analysis

6-Hydroxy-chroman-4-one has a molecular weight of 164.16 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-(Polyhaloacyl)chromones Synthesis : 6-Hydroxy-chroman-4-one derivatives, like 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones, are used in synthesizing 3-(polyhaloacyl)chromones. These compounds react with amines, resulting in ring-opening and formation of new chroman-4-one derivatives (Sosnovskikh, Irgashev, & Barabanov, 2006).

Biological Relevance

  • Chroman-4-one in Drug Discovery : The chroman-4-one structure, including its 6-hydroxy derivative, is significant in drug design due to its diverse biological activities. These compounds serve as vital intermediates and building blocks in organic synthesis (Emami & Ghanbarimasir, 2015).

Novel Synthetic Methods

  • Organic Synthesis : The development of new methods for synthesizing chroman frameworks, where 6-hydroxy-chroman-4-one can play a role, is of increasing interest. Novel photocatalysis-based approaches have been explored for creating functional chroman structures (Guan et al., 2022).

Safety And Hazards

The safety information available indicates that 6-Hydroxy-chroman-4-one may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

Future Directions

Due to the significant biological and pharmaceutical activities exhibited by chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will help in the development of new medicinal compounds.

properties

IUPAC Name

6-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKPIKIGEYFNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427765
Record name 6-HYDROXY-CHROMAN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-chroman-4-one

CAS RN

80096-64-6
Record name 6-HYDROXY-CHROMAN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the same method, 7-methoxy-4-chromanone was converted to 7-hydroxy-4-chromanone.
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Synthesis routes and methods II

Procedure details

Glacial acetic acid and HBr (>40%) each 20 ml are successively added to methoxy benzopyran-4-one 2.9 g (0.0163 mol), stirred and refluxed for 1 h, and then the reactant liquor is modulated pH for 10-11 by KOH, the water layer is modulated pH for 2-3 by concentrated hydrochloric acid, and then extracted by ethyl acetate; the organic layers are combined and dried over anhydrous Na2SO4, cooled to precipitate black solid, and recrystallized by ethyl acetate, to obtain bright yellow crystal 2.17 g, m.p.: 142-144° C., yield: 81.2%.
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2.9 g
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Yield
81.2%

Synthesis routes and methods III

Procedure details

A mixture of 36 g of 6-methoxychroman-4-one and 290 ml of 48% hydrogen bromide solution in 290 ml of glacial acetic acid was heated to reflux for 3 hours. The solvent was removed in vacuo and the residue diluted with 2 l of water and stored in a refrigerator overnight. The resulting solid was filtered, washed with water and dried, 25.7 g. The original filtrate was extracted with ethyl acetate and the organic layer dried over sodium sulfate and concentrated to give an additional 4.75 g of the titled product.
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36 g
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290 mL
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290 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 50.0 g (281 mmol) of 6-methoxychroman-4-one in 350 mL 48% HBr and 350 mL acetic acid was heated to reflux under N2. After 4 hours, the reaction mixture was cooled to room temperature in a Rotovap (trademark) and 1 L H2O was added. The suspension was kept at 0° C. overnight. The mixture was filtered, and the precipitate washed two times with H2O, two times with hexanes and then dried under vacuum to give 43.0 g of the title product as a dark purple/black solid. 93% yield.
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350 mL
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350 mL
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1 L
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93%

Synthesis routes and methods V

Procedure details

A solution of 6-methoxy-2,3-dihydro-4H-chromen-4-one in 48% aqueous HBr (250 mL) and HOAc (250 mL) was heated to 75° C. for 6 hours. The reaction mixture was cooled, adjusted to pH≈5 by the addition of saturated aqueous Na2CO3 and extracted with CHCl3 (2×75 mL). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo to give the desired compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-chroman-4-one
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6-Hydroxy-chroman-4-one
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6-Hydroxy-chroman-4-one
Reactant of Route 4
6-Hydroxy-chroman-4-one
Reactant of Route 5
6-Hydroxy-chroman-4-one
Reactant of Route 6
6-Hydroxy-chroman-4-one

Citations

For This Compound
5
Citations
J Mottaghipisheh, H Stuppner - International Journal of Molecular …, 2021 - mdpi.com
Homoisoflavonoids (3-benzylidene-4-chromanones) are considered as an infrequent flavonoid class, possessing multi-beneficial bioactivities. The present study gives an overview on …
Number of citations: 20 www.mdpi.com
Q Ma, R Wei, Z Sang - Journal of Food Biochemistry, 2020 - Wiley Online Library
Cucumis bisexualis has been widely served as a beneficial wild fruit in China. Four new homoisoflavonoids (1–4), together with eight known homoisoflavonoid derivatives (5–12) were …
Number of citations: 8 onlinelibrary.wiley.com
S Shenvi, K Kumar, KS Hatti, K Rijesh… - European journal of …, 2013 - Elsevier
2,4,5-Trimethoxy chalcones and analogues were synthesized from asaronaldehyde derived from β-asarone. These novel compounds when tested against three human tumour cell …
Number of citations: 142 www.sciencedirect.com
ZE Dong - 2008 - search.proquest.com
… In general, the 5-amino-6-iodo-2,2-dimethylchroman-4-one (82a), as the key intermediate, was prepared via selective nitration on the C-5 position of the 6-hydroxy chroman-4-one (19p …
Number of citations: 0 search.proquest.com
HS Yoo, SH Son, YY Cho, SJ Lee… - The Journal of …, 2019 - ACS Publications
… 3cc was prepared from 6-hydroxy-chroman-4-one (54.0 mg, 0.33 mmol) and phenylboronic acid using the general procedure described above. The residue was purified by silica gel …
Number of citations: 20 pubs.acs.org

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